

# Terfluranol: A Technical Overview of its Endocrine Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |  |           |  |  |
|----------------------|-------------|--|-----------|--|--|
| Compound Name:       | Terfluranol |  |           |  |  |
| Cat. No.:            | B1228471    |  | Get Quote |  |  |

#### FOR IMMEDIATE RELEASE

[City, State] – November 29, 2025 – This technical guide provides a comprehensive overview of **Terfluranol**, a fluorinated bisphenol compound. This document is intended for researchers, scientists, and drug development professionals, and details the compound's identification, potential mechanism of action as an endocrine disruptor, and relevant experimental protocols.

## **Chemical Identification**

**Terfluranol** is chemically identified as 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol. Its Chemical Abstracts Service (CAS) registry number is 64396-09-4.

| Identifier        | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| CAS Number        | 64396-09-4                                                        |
| IUPAC Name        | 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol |
| Molecular Formula | C17H17F3O2                                                        |
| Formula Weight    | 310.31 g/mol                                                      |

## **Core Concepts: Endocrine Disruption**



**Terfluranol** belongs to the bisphenol class of chemicals, many of which are recognized as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The primary concern with bisphenols is their ability to interact with steroid hormone receptors, particularly estrogen and androgen receptors.

Based on the activity of structurally similar 4,4'-bisphenols, **Terfluranol** is predicted to exhibit both estrogenic and antiandrogenic activities.[1] The presence of two phenol rings allows these molecules to bind to the ligand-binding domains of nuclear receptors.

### **Potential Mechanism of Action**

The proposed mechanism of action for **Terfluranol** as an endocrine disruptor involves its interaction with the following nuclear receptors:

- Estrogen Receptor (ER): As an estrogen agonist, **Terfluranol** may bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol. This binding can trigger a cascade of cellular events, including the transcription of estrogen-responsive genes, which may lead to disruptions in normal physiological processes.
- Androgen Receptor (AR): As an androgen receptor antagonist, Terfluranol is predicted to
  competitively inhibit the binding of androgens like testosterone and dihydrotestosterone
  (DHT) to the androgen receptor.[1] This blockage can prevent the receptor from carrying out
  its normal biological functions, which are crucial for the development and maintenance of
  male characteristics.

# **Signaling Pathways**

The interaction of **Terfluranol** with estrogen and androgen receptors can modulate their respective signaling pathways.

## **Estrogenic Signaling Pathway**





Click to download full resolution via product page

Figure 1. Proposed Estrogenic Signaling Pathway for **Terfluranol**.

# **Androgenic Signaling Pathway (Antagonism)**





Click to download full resolution via product page

Figure 2. Proposed Androgen Receptor Antagonism by **Terfluranol**.

## **Experimental Protocols**

While specific experimental data for **Terfluranol** is not readily available in the public domain, its potential endocrine-disrupting activities can be assessed using established in vitro assays.

## **Estrogen Receptor Competitive Binding Assay**

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [<sup>3</sup>H]-17β-estradiol, for binding to the estrogen receptor.



#### Workflow:



Click to download full resolution via product page

Figure 3. Workflow for Estrogen Receptor Competitive Binding Assay.

### Methodology:

- Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[2]
- Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of **Terfluranol**.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, often using hydroxylapatite.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Terfluranol** that inhibits 50% of the specific binding of [<sup>3</sup>H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to unlabeled 17β-estradiol.



## **Androgen Receptor Transcriptional Activation Assay**

This cell-based assay measures the ability of a test chemical to inhibit the transcriptional activity of the androgen receptor induced by a known androgen.

### Methodology:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC3) is co-transfected
  with an androgen receptor expression vector and a reporter plasmid containing androgen
  response elements (AREs) linked to a reporter gene (e.g., luciferase).
- Compound Treatment: The transfected cells are treated with a known androgen receptor agonist (e.g., dihydrotestosterone) to induce reporter gene expression, in the presence of increasing concentrations of **Terfluranol**.
- Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
- Data Analysis: The concentration of **Terfluranol** that inhibits 50% of the androgen-induced reporter gene activity (IC50) is determined.

### **Data Presentation**

Currently, there is a lack of publicly available quantitative data on the endocrine-disrupting activities of **Terfluranol**. Further research is required to determine its specific binding affinities and functional potencies at the estrogen and androgen receptors. The table below is provided as a template for future data.



| Assay                              | Endpoint              | Terfluranol<br>Value  | Reference<br>Compound | Reference<br>Value |
|------------------------------------|-----------------------|-----------------------|-----------------------|--------------------|
| Estrogen<br>Receptor Binding       | IC50 (nM)             | Data not<br>available | 17β-Estradiol         | ~1-10 nM           |
| Relative Binding Affinity (%)      | Data not<br>available | 17β-Estradiol         | 100%                  |                    |
| Androgen<br>Receptor<br>Antagonism | IC50 (nM)             | Data not<br>available | Flutamide             | ~100-1000 nM       |

## Conclusion

**Terfluranol**, a fluorinated bisphenol, is predicted to act as an endocrine disruptor based on its structural similarity to other known EDCs. Its potential to interact with both estrogen and androgen receptors warrants further investigation to fully characterize its toxicological profile. The experimental protocols outlined in this guide provide a framework for assessing the endocrine-disrupting potential of **Terfluranol** and similar compounds. The generation of quantitative data is crucial for a comprehensive risk assessment and for informing regulatory decisions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Terfluranol: A Technical Overview of its Endocrine Disrupting Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228471#terfluranol-cas-number-and-iupac-name]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com